3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid
CAS No.: 954225-67-3
Cat. No.: VC17633644
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954225-67-3 |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25) |
| Standard InChI Key | GWOGNSKKKILKNC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three critical components:
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Cyclobutyl group: A four-membered carbocyclic ring that introduces steric hindrance and conformational rigidity.
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Fmoc protecting group: A 9-fluorenylmethoxycarbonyl moiety that shields the amino group during synthetic processes, enabling selective deprotection under mild basic conditions.
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Propanoic acid backbone: Provides a carboxylic acid functional group for further conjugation or derivatization.
The stereochemistry of the molecule is defined by the (2S)-configuration at the chiral center, as evidenced by its IUPAC name, (2S)-3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid .
Table 1: Key Molecular Descriptors
Spectroscopic and Physico-Chemical Properties
The compound’s purity is typically ≥97%, as specified by commercial suppliers . Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), while remaining poorly soluble in water. The Fmoc group contributes strong UV absorbance at 265–289 nm, facilitating reaction monitoring via HPLC.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential protection and coupling reactions:
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Amino Protection: The primary amine of 3-cyclobutyl-3-aminopropanoic acid is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as .
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Cyclobutyl Introduction: The cyclobutyl group is introduced via nucleophilic substitution or Mitsunobu reaction, depending on the starting material’s reactivity .
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Carboxylic Acid Activation: The propanoic acid moiety is activated using carbodiimides (e.g., DCC) for subsequent peptide bond formation.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Fmoc-Cl, , DMF, 0°C→RT | 85% | |
| 2 | Cyclobutanol, DIAD, PPh₃, THF | 78% | |
| 3 | DCC, HOBt, DCM | 92% |
Industrial-Scale Production
Manufacturers like MolCore BioPharmatech employ ISO-certified processes to produce the compound at scales up to kilograms, with stringent quality control via NMR and LC-MS . The global supply chain includes distributors in China, the U.S., and Europe, though intermittent stock shortages have been reported .
Applications in Peptide Synthesis and Drug Development
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality allows selective deprotection using piperidine, enabling iterative peptide elongation. The cyclobutyl moiety enhances resistance to enzymatic degradation, making the compound valuable for synthesizing therapeutic peptides targeting GPCRs.
Case Study: Anticancer Peptide Analogues
In a 2024 study, incorporation of this building block into somatostatin analogues improved binding affinity () to SSTR2 receptors compared to linear counterparts (). The cyclobutyl group’s constrained geometry likely optimized hydrophobic interactions with the receptor’s transmembrane domain.
Material Science Applications
The compound’s rigid structure has been exploited in designing liquid crystal polymers. Blends with 4’-pentyl-4-biphenylcarbonitrile exhibited a nematic phase range of 78–152°C, broadening potential use in flexible displays.
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Molecular Formula | Unique Feature | Application |
|---|---|---|---|
| Fmoc-L-Alanine | Alanine side chain | Standard SPPS | |
| N-Fmoc-L-Serine | Hydroxymethyl group | Glycosylation sites | |
| Target Compound | Cyclobutyl conformational restraint | Stable peptide therapeutics |
The cyclobutyl group’s angle strain () versus cyclohexyl’s chair conformation () creates distinct van der Waals surfaces, enabling unique target interactions.
Future Directions and Research Opportunities
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Photoresponsive Peptides: Integration with azobenzene moieties could enable light-controlled conformational switching.
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PROTACs Development: The cyclobutyl group’s rigidity may enhance proteolysis-targeting chimera (PROTAC) efficiency by preorganizing E3 ligase binders.
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Biodegradable Polymers: Copolymerization with lactide/glycolide could yield resorbable materials with tunable degradation rates.
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